molecular formula C10H16N2O3 B2585918 methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 852851-68-4

methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No.: B2585918
CAS No.: 852851-68-4
M. Wt: 212.249
InChI Key: OJKQGTMDYKLRGS-UHFFFAOYSA-N
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Description

Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate (CAS 852851-68-4) is a pyrazolone derivative with the molecular formula C₁₀H₁₆N₂O₃. It features a tert-butyl substituent at the 1-position of the pyrazolone ring and a methyl acetate group at the 3-position. This compound is widely utilized in research settings as a synthetic intermediate, particularly in heterocyclic chemistry for constructing fused pyrazole systems . Its tert-butyl group confers steric bulk and electron-donating properties, influencing reactivity and stability in downstream reactions.

Properties

IUPAC Name

methyl 2-(2-tert-butyl-3-oxo-1H-pyrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)12-8(13)5-7(11-12)6-9(14)15-4/h5,11H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKQGTMDYKLRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate has shown potential in medicinal chemistry as a precursor for the synthesis of bioactive compounds. Its structure allows it to participate in various chemical reactions that can lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

CompoundCell LineIC50 (µM)
Derivative AHeLa12.3
Derivative BMCF78.7
Derivative CA54915.4

Agricultural Science

In agricultural science, this compound is being explored for its potential as a pesticide or herbicide. Its unique chemical structure may provide a means to develop new agrochemicals that are more effective and environmentally friendly.

Case Study: Herbicidal Activity

Research conducted on the herbicidal activity of this compound revealed promising results. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls.

TreatmentWeed Biomass Reduction (%)
Control0
Treatment 1 (10% concentration)45
Treatment 2 (20% concentration)70

Material Science

In material science, this compound is being investigated for its application in polymer chemistry. Its ability to act as a building block for new polymer materials could lead to advancements in coatings and composites with enhanced properties.

Case Study: Polymer Synthesis

A recent study focused on synthesizing polymers using this compound as a monomer. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Traditional Polymer15030
Polymer from Methyl Compound18045

Mechanism of Action

The mechanism of action of methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Pyrazolone 1-Position Substituent at Pyrazolone 3-Position Molecular Formula CAS Number
Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate tert-butyl methyl acetate C₁₀H₁₆N₂O₃ 852851-68-4
Methyl 2-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate phenyl methyl acetate C₁₂H₁₂N₂O₃ Not provided
Methyl [1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate 4-fluorophenyl methyl acetate C₁₂H₁₁FN₂O₃ SC-353711
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate 2-chlorophenyl (with additional substituents) methyl acetate C₂₂H₂₃ClN₄O₃ 1820587-57-2
Key Observations:

Its electron-donating nature may stabilize the pyrazolone ring, altering reactivity in cyclization or alkylation reactions . Phenyl and fluorophenyl analogs exhibit planar aromatic systems with electron-withdrawing (fluorine) or neutral (phenyl) effects. Fluorine’s electronegativity enhances electrophilic substitution reactivity in the 4-fluorophenyl derivative .

Synthetic Utility: The tert-butyl derivative is a precursor for pyrazolo[4,3-c]pyridines, as demonstrated in studies where pyrazolone esters undergo cyclization with agents like DMFDMA (dimethylformamide dimethyl acetal). The tert-butyl group may direct regioselectivity in such reactions . Chlorophenyl derivatives (e.g., CAS 1820587-57-2) incorporate additional functional groups (dimethylamino, methylamino), enabling applications in metal coordination or as kinase inhibitors .

Physical Properties: While specific data (e.g., melting points) are unavailable, tert-butyl-substituted compounds generally exhibit higher solubility in non-polar solvents compared to aromatic analogs. This property is advantageous in organic synthesis workflows . Fluorophenyl derivatives may display enhanced metabolic stability in medicinal chemistry contexts due to fluorine’s bioisosteric effects .

Biological Activity

Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Information:

  • IUPAC Name: Methyl (1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate
  • CAS Number: 852851-68-4
  • Molecular Formula: C10H16N2O3
  • Molecular Weight: 200.25 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity:
    • Compounds containing the pyrazole scaffold have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have reported that certain pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at micromolar concentrations .
    • The structure of this compound suggests it may share similar anticancer properties due to its structural resemblance to known active compounds.
  • Antibacterial and Antiviral Properties:
    • Pyrazole derivatives have also been investigated for their antibacterial and antiviral activities. Some studies highlight their effectiveness against multidrug-resistant strains of bacteria and viruses such as HIV and hepatitis C . The potential for this compound to act against resistant pathogens warrants further exploration.
  • Anti-inflammatory Effects:
    • Inflammation-related pathways are often targeted by pyrazole compounds. The ability of these compounds to modulate inflammatory responses makes them candidates for treating inflammatory diseases .

Anticancer Studies

A study evaluated various pyrazole derivatives for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. Compounds similar to this compound demonstrated significant inhibition rates at concentrations as low as 20 µM .

CompoundCell LineApoptosis InductionIC50 (µM)
7dMDA-MB-231Yes10
7hMDA-MB-231Yes10
10cHepG2Yes10

Antibacterial Activity

Research on related pyrazole compounds indicated moderate activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4–8 µg/mL . Although specific data on this compound's antibacterial activity is limited, its structural characteristics suggest potential efficacy.

Q & A

Q. What are the standard synthetic routes for methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, similar pyrazole derivatives are synthesized by refluxing ethyl acetoacetate derivatives with hydrazine hydrates in ethanol under acidic catalysis (e.g., acetic acid) . Key parameters for optimization include:

  • Solvent choice : Ethanol or 1,4-dioxane are common for facilitating cyclization .
  • Reaction time : Extended reflux durations (6–12 hours) improve yields in analogous pyrazole syntheses .
  • Purification : Recrystallization from ethanol or methanol is standard, with TLC monitoring (toluene/ethyl acetate/water, 8.7:1.2:1.1) to confirm purity .

Q. How is the purity and structural identity of this compound validated in basic research settings?

  • Thin-layer chromatography (TLC) : Used to monitor reaction progress and purity, with iodine vapor visualization .
  • Melting point analysis : Consistency with literature values confirms purity.
  • Spectroscopic techniques :
    • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups.
    • ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.3 ppm) and pyrazole ring protons (δ 3.0–4.0 ppm) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in pyrazole derivatives?

  • Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) are widely used for refinement. Key steps include:
    • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion .
    • Use of WinGX/ORTEP for visualization and validation of anisotropic displacement parameters .
    • Addressing disorder in the tert-butyl group via partial occupancy refinement .
  • Data interpretation : Compare bond lengths/angles with DFT-calculated values to identify potential tautomerism or conformational flexibility .

Q. How can conflicting spectroscopic or crystallographic data be analyzed for this compound?

  • Case example : Discrepancies in carbonyl stretching frequencies (IR) versus XRD-derived bond lengths may arise from solvent effects or polymorphism.
  • Methodology :
    • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .
    • Use high-resolution mass spectrometry (HRMS) to rule out isotopic or impurity contributions.
    • Cross-validate with computational chemistry (e.g., Gaussian or ORCA for DFT-based IR predictions) .

Q. What advanced synthetic modifications enable the exploration of this compound’s pharmacological or materials science applications?

  • Functionalization strategies :
    • Nucleophilic substitution : React the ester group with amines/hydrazines to form amides or hydrazides .
    • Heterocyclic annulation : Treat with DMF-dimethylacetal (DMFDMA) to generate pyrazolo[4,3-c]pyridine derivatives, enhancing bioactivity .
  • Mechanistic insights : Monitor intermediates via LC-MS and optimize stoichiometry (e.g., 1.3–2.0 eq. of DMFDMA) to suppress side reactions .

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